

Pharmacological Evaluation of (Z)-2-Angeloyloxymethyl-2-butenic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: (Z)-2-Angeloyloxymethyl-2-butenic

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Abstract

(Z)-2-Angeloyloxymethyl-2-butenic acid is a natural product identified in the roots of *Anthriscus sylvestris* Hoffm[1][2]. While this compound is a known constituent of a plant with documented medicinal properties, specific pharmacological data for **(Z)-2-Angeloyloxymethyl-2-butenic** acid itself is not extensively available in current scientific literature. Extracts of *Anthriscus sylvestris* have demonstrated anti-inflammatory and chondroprotective effects, largely attributed to the inhibition of the NF-κB and MAPK signaling pathways[2][3]. Other compounds from this plant, such as deoxypodophyllotoxin, have been more thoroughly investigated and show anti-inflammatory and anti-tumor activities[2][4].

This document provides a framework for the pharmacological evaluation of **(Z)-2-Angeloyloxymethyl-2-butenic** acid. It includes detailed, standardized protocols for assessing its potential anti-inflammatory and cytotoxic activities, based on methodologies commonly applied to natural products. Furthermore, it outlines the key signaling pathways, such as NF-κB, that are likely to be modulated by this class of compounds.

Data Presentation: Hypothetical In Vitro Evaluation

The following tables are presented as templates for organizing and presenting data from the proposed experimental protocols. The values are for illustrative purposes only and do not represent actual experimental results.

Table 1: In Vitro Cytotoxicity of **(Z)-2-Angeloyloxymethyl-2-butenic** acid on Cancer Cell Lines

Cell Line	Compound Concentration (μM)	% Cell Viability (Mean \pm SD)	IC ₅₀ (μM)
A549 (Lung Carcinoma)	0	100 \pm 4.5	> 100
	10	95.2 \pm 5.1	
	25	88.7 \pm 4.8	
	50	75.4 \pm 6.2	
	100	52.1 \pm 5.5	
MCF-7 (Breast Cancer)	0	100 \pm 3.9	> 100
	10	98.1 \pm 4.2	
	25	91.5 \pm 5.0	
	50	80.3 \pm 4.7	
	100	60.8 \pm 5.3	

Table 2: Anti-inflammatory Activity of **(Z)-2-Angeloyloxymethyl-2-butenic** acid in LPS-Stimulated RAW 264.7 Macrophages

Treatment	Concentration (µM)	Nitric Oxide (NO) Production (% of Control)	Cell Viability (% of Control)
Control (no LPS)	-	0	100 ± 4.1
LPS (1 µg/mL)	-	100 ± 7.8	98.2 ± 3.7
LPS + Compound	10	85.4 ± 6.5	97.5 ± 4.0
25	62.1 ± 5.9	96.8 ± 3.5	
50	40.7 ± 4.8	95.1 ± 4.2	
100	25.3 ± 3.9	93.7 ± 3.8	

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **(Z)-2-Angeloyloxymethyl-2-butenic** acid on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **(Z)-2-Angeloyloxymethyl-2-butenic** acid
- Human cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO_2 atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **(Z)-2-Angeloyloxymethyl-2-butenic acid** in complete medium. After 24 hours, replace the medium with 100 μL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO_2 .
- **MTT Addition:** Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C .
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the effect of **(Z)-2-Angeloyloxymethyl-2-butenic acid** on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

Materials:

- **(Z)-2-Angeloyloxymethyl-2-butenic acid**
- RAW 264.7 murine macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS) from E. coli

- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Compound Pre-treatment: Treat the cells with various concentrations of **(Z)-2-Angeloyloxymethyl-2-butenic acid** for 1-2 hours.
- Inflammatory Stimulation: Add LPS to a final concentration of 1 μ g/mL to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Griess Assay:
 - Transfer 50 μ L of the cell culture supernatant from each well to a new 96-well plate.
 - Add 50 μ L of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells. A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.

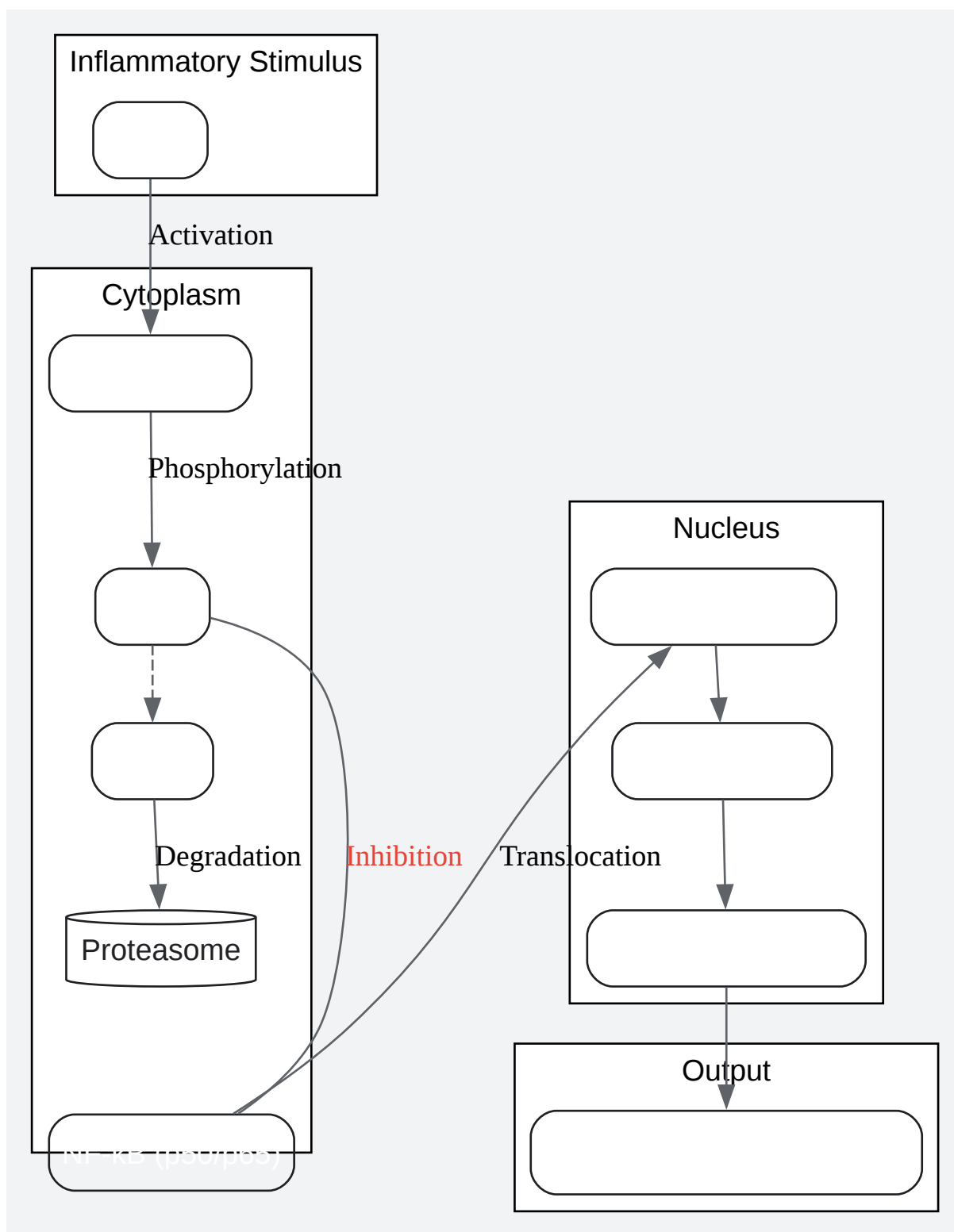
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for MTT-based in vitro cytotoxicity assay.



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Caption: Simplified overview of the canonical NF-κB signaling pathway.

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